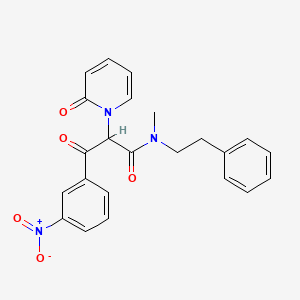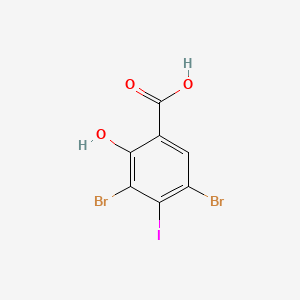![molecular formula C17H15Cl2N3O3S B12459289 4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide](/img/structure/B12459289.png)
4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide is a synthetic organic compound with the molecular formula C17H15Cl2N3O3S This compound is characterized by the presence of a dichlorophenoxy group, a propanoyl group, a carbamothioyl group, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-(2,4-Dichlorophenoxy)propanoic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 2-(2,4-Dichlorophenoxy)propanoyl chloride: The acid is then converted to the corresponding acyl chloride using reagents like thionyl chloride or oxalyl chloride.
Synthesis of 2-(2,4-Dichlorophenoxy)propanoyl isothiocyanate: The acyl chloride is reacted with ammonium thiocyanate to form the isothiocyanate intermediate.
Final coupling reaction: The isothiocyanate intermediate is reacted with 4-aminobenzamide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the carbonyl groups to alcohols.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals or other industrial chemicals.
作用機序
The mechanism of action of 4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets would depend on the specific application and require further research.
類似化合物との比較
Similar Compounds
2-(2,4-Dichlorophenoxy)propanoic acid: A precursor in the synthesis of the target compound.
4-Aminobenzamide: Another precursor used in the final coupling reaction.
2-(2,4-Dichlorophenoxy)propanoyl chloride: An intermediate in the synthetic route.
Uniqueness
4-({[2-(2,4-Dichlorophenoxy)propanoyl]carbamothioyl}amino)benzamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
特性
分子式 |
C17H15Cl2N3O3S |
|---|---|
分子量 |
412.3 g/mol |
IUPAC名 |
4-[2-(2,4-dichlorophenoxy)propanoylcarbamothioylamino]benzamide |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-9(25-14-7-4-11(18)8-13(14)19)16(24)22-17(26)21-12-5-2-10(3-6-12)15(20)23/h2-9H,1H3,(H2,20,23)(H2,21,22,24,26) |
InChIキー |
LZVNIWUTRBKAAB-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC(=S)NC1=CC=C(C=C1)C(=O)N)OC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-{[(E)-(2-hydroxy-5-nitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12459209.png)
![N,N'-[(2-phenylpyrimidine-4,6-diyl)dibenzene-4,1-diyl]bis[2-(3,4-dimethylphenoxy)acetamide]](/img/structure/B12459218.png)
![5-Tert-butyl-N'-[(3E)-5-nitro-2-oxo-1H-indol-3-ylidene]-2H-pyrazole-3-carbohydrazide](/img/structure/B12459225.png)
![N,N'-bis{4-[acetyl(methyl)amino]phenyl}hexanediamide](/img/structure/B12459226.png)
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(3,5-dimethylphenyl)glycinamide](/img/structure/B12459229.png)
![2-methylpropyl 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B12459231.png)

![5-(4-chlorophenyl)-N-[(2,6-dimethylphenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B12459242.png)

![benzyl (8S,8aR)-6-amino-8-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-5,7,7-tricyano-3,7,8,8a-tetrahydroisoquinoline-2(1H)-carboxylate](/img/structure/B12459264.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(1-phenylethyl)benzamide](/img/structure/B12459266.png)

![2-[(5-Bromanylthiophen-2-yl)-(4,4-dimethyl-2-oxidanyl-6-oxidanylidene-cyclohexen-1-yl)methyl]-5,5-dimethyl-cyclohexane-1,3-dione](/img/structure/B12459279.png)

